5-Methylcyclooctane-1-thiol

Description

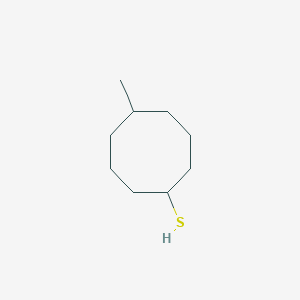

Structure

2D Structure

3D Structure

Properties

CAS No. |

827024-49-7 |

|---|---|

Molecular Formula |

C9H18S |

Molecular Weight |

158.31 g/mol |

IUPAC Name |

5-methylcyclooctane-1-thiol |

InChI |

InChI=1S/C9H18S/c1-8-4-2-6-9(10)7-3-5-8/h8-10H,2-7H2,1H3 |

InChI Key |

GXGHSSKCOKHRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(CCC1)S |

Origin of Product |

United States |

Nomenclature and Stereochemical Characterization of 5 Methylcyclooctane 1 Thiol

Systematic IUPAC Nomenclature of 5-Methylcyclooctane-1-thiol

The systematic name for the compound is established according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name "this compound" is derived following a specific set of priorities for functional groups and substituent numbering. nih.gov

The nomenclature process can be broken down as follows:

Parent Chain Identification : The core of the molecule is an eight-membered carbon ring, which is identified as "cyclooctane". dspmuranchi.ac.inlibretexts.org

Principal Functional Group : The thiol group (-SH) is the principal functional group, as defined by IUPAC priority rules. ebi.ac.ukfishersci.com Its presence is indicated by the suffix "-thiol" appended to the parent name. libretexts.org

Numbering : The carbon atom to which the principal functional group is attached receives the lowest possible locant (position number), which is C1. dspmuranchi.ac.inlibretexts.org The ring is then numbered to give the other substituent, the methyl group (-CH3), the lowest possible number, which in this case is 5.

Substituent Identification : A methyl group is present as a substituent on the cyclooctane (B165968) ring.

Final Assembly : Combining these elements results in the systematic IUPAC name: This compound . nih.gov

| Component | IUPAC Rule Application | Result |

| Parent Ring | Eight-carbon cyclic alkane | cyclooctane |

| Principal Group | -SH group has priority | -thiol |

| Numbering | -SH group at C1, lowest number for -CH3 | C5 |

| Substituent | -CH3 group | methyl |

| Full Name | Prefix + Parent + Suffix | This compound |

Stereochemical Considerations and Isomeric Configurations of this compound

The structure of this compound contains two chiral centers—carbon atoms bonded to four different groups. These are located at the C1 position (attached to H, SH, C2, and C8) and the C5 position (attached to H, CH3, C4, and C6). This chirality is the source of multiple stereoisomers.

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. uci.edu For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. youtube.com Since this compound has two chiral centers, it can exist as a maximum of 2² = 4 stereoisomers.

These stereoisomers can be classified into two relationships:

Enantiomers : Stereoisomers that are non-superimposable mirror images of each other. uci.eduoregonstate.edu In terms of R/S configuration, if one enantiomer is (1R, 5R), its mirror image will be (1S, 5S).

Diastereomers : Stereoisomers that are not mirror images of each other. uci.eduoregonstate.edu This relationship occurs when at least one, but not all, of the chiral centers are inverted between two stereoisomers. For example, the (1R, 5R) isomer and the (1R, 5S) isomer are diastereomers. oregonstate.edu

The four stereoisomers of this compound can be designated by their absolute configurations (R/S) at C1 and C5, leading to two pairs of enantiomers.

| Stereoisomer Configuration | Relationship to (1R, 5R) | Relationship to (1S, 5S) | Relationship to (1R, 5S) | Relationship to (1S, 5R) |

| (1R, 5R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (1S, 5S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (1R, 5S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (1S, 5R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible cyclooctane ring can adopt several conformations to alleviate ring strain. libretexts.org The most stable conformation for unsubstituted cyclooctane is generally considered to be the boat-chair form. researchgate.net Other low-energy conformations include the crown, twist-chair, and twist-boat. researchgate.net

The introduction of a methyl substituent at the C5 position significantly influences the conformational equilibrium of the ring. Substituents on cycloalkanes tend to favor equatorial-like positions to minimize unfavorable steric interactions, such as the transannular strain that occurs between groups on opposite sides of the ring. libretexts.orgcsbsju.edu The methyl group will therefore preferentially occupy positions that are directed away from the center of the ring, thereby dictating which of the possible cyclooctane conformations are most stable for the substituted molecule. The conformational flexibility of the eight-membered ring is greater than that of a six-membered ring, leading to a more complex energetic landscape with multiple potential low-energy conformers.

Enantiomeric and Diastereomeric Forms Resulting from Chirality

Theoretical Approaches to Conformational Analysis of this compound

Due to the inherent flexibility of the eight-membered ring and the presence of two substituents, determining the precise conformational preferences of this compound experimentally is challenging. Theoretical and computational chemistry provide powerful tools for exploring the conformational landscape of such complex molecules. sfu.caescientificpublishers.com

Conformational analysis through computational methods involves mapping the potential energy surface of the molecule by systematically changing torsion angles to identify all possible low-energy structures (conformational isomers). escientificpublishers.com The relative energies of these conformers are calculated to determine their populations at equilibrium.

Several theoretical methods are employed for this purpose:

| Theoretical Method | Description | Application to this compound |

| Molecular Mechanics (MM) | Uses a classical force field to calculate the potential energy of a molecule based on bond lengths, angles, and torsional strain. It is computationally fast and suitable for scanning a large number of conformations. rsc.org | Ideal for initial, broad conformational searches to identify a set of plausible low-energy structures for the cyclooctane ring and substituent orientations. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. Methods like B3LYP with appropriate basis sets (e.g., 6-31G*) provide a good balance of accuracy and computational cost. escientificpublishers.com | Used for geometry optimization and accurate energy calculation of the conformers identified by MM, allowing for a reliable ranking of their relative stabilities. escientificpublishers.com |

| Ab Initio Methods | A class of quantum chemistry methods based on first principles, without empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC). They are computationally intensive but highly accurate. rsc.org | Can be used to obtain highly accurate benchmark energies for a few of the most stable conformers to validate the results from DFT or MM calculations. |

| Machine-Learned Interatomic Potentials (MLIPs) | A newer approach where a model is trained on a large dataset of quantum mechanical calculations. Once trained, it can predict energies and forces with quantum accuracy but at a fraction of the computational cost. chemrxiv.org | Potentially useful for performing extensive conformational sampling and molecular dynamics simulations to understand the dynamic behavior of this compound. chemrxiv.org |

These theoretical approaches allow for the prediction of the most stable three-dimensional structure of this compound, considering both the puckering of the cyclooctane ring and the preferred orientations of the methyl and thiol substituents.

Advanced Synthetic Methodologies for 5 Methylcyclooctane 1 Thiol

Strategic Thiol Group Introduction into Cyclooctane (B165968) Skeletons

The introduction of a thiol group onto a pre-existing 5-methylcyclooctane skeleton or its precursor is a critical step in the synthesis of 5-Methylcyclooctane-1-thiol. The primary approaches involve nucleophilic substitution, addition to unsaturated systems, and ring-opening of cyclic intermediates.

Nucleophilic substitution is a foundational method for thiol synthesis, typically involving the reaction of an alkyl halide with a sulfur nucleophile. chemistrysteps.com For the synthesis of this compound, this pathway would commence with a 1-halo-5-methylcyclooctane precursor.

The most common method involves using sodium hydrosulfide (B80085) (NaSH) as the sulfur source. chemistrysteps.comrsc.org However, a significant side reaction is the formation of the corresponding dialkyl sulfide (B99878), which can be mitigated by using an excess of the hydrosulfide reagent. chemistrysteps.com An alternative, well-established route employs thiourea (B124793) as the nucleophile. rsc.orgias.ac.in This reaction proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed, often under basic conditions, to yield the desired thiol. ias.ac.in This two-step process can offer better control and avoid the direct formation of sulfide by-products. rsc.org The choice of leaving group on the cyclooctane ring (e.g., bromide, chloride, or sulfonate) and reaction conditions are critical for optimizing the yield and minimizing elimination side reactions, a common challenge with secondary substrates. chemistrysteps.comacsgcipr.org

Table 1: Nucleophilic Substitution Approaches This table is interactive. Click on the headers to sort.

| Precursor | Sulfur Reagent | Intermediate | Key Considerations |

|---|---|---|---|

| 1-Bromo-5-methylcyclooctane | Sodium Hydrosulfide (NaSH) | Thiolate anion | Excess NaSH needed to prevent sulfide formation. chemistrysteps.com |

| 1-Iodo-5-methylcyclooctane | Thiourea | Isothiouronium salt | Two-step process; avoids sulfide by-product. rsc.orgias.ac.in |

The direct addition of a thiol group across a double bond in a cyclooctene (B146475) precursor represents an atom-economical approach. scispace.com For the target molecule, this would involve the hydrothiolation of a methyl-substituted cyclooctene, such as 5-methylcyclooct-1-ene. This reaction can be initiated by radicals or mediated by transition-metal catalysts, with the choice of method heavily influencing the regioselectivity of the addition. scispace.com

Transition-metal catalysis, particularly with rhodium complexes, has been shown to be effective for the hydrothiolation of unsaturated C-C bonds. scispace.comnih.govcsic.es The mechanism often involves the oxidative addition of the thiol (H-S-R) to the metal center, followed by the insertion of the alkene. csic.es The regiochemical outcome—whether the sulfur atom adds to the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of the double bond—can be controlled by the selection of ligands on the metal catalyst. nih.govacs.orgrsc.org For instance, certain rhodium N-heterocyclic carbene (NHC) catalysts have demonstrated high activity and selectivity in the hydrothiolation of substrates like cyclooctene. csic.esrsc.org Achieving addition at the C1 position of 5-methylcyclooct-1-ene would require careful catalyst design to favor the anti-Markovnikov product.

Table 2: Hydrothiolation of 5-Methylcyclooct-1-ene This table is interactive. Click on the headers to sort.

| Reagent | Catalyst/Initiator | Expected Major Product | Key Considerations |

|---|---|---|---|

| Thioacetic Acid | Radical Initiator (e.g., AIBN) | 1-Thioacetyl-4-methylcyclooctane (anti-Markovnikov) | Radical conditions typically favor anti-Markovnikov addition. |

Ring-opening reactions provide another sophisticated route to cyclic thiols. This strategy involves the synthesis of a strained heterocyclic intermediate derived from a cyclooctane precursor, followed by a regioselective ring-opening step with a sulfur nucleophile. A common approach is the thiolysis of epoxides. dntb.gov.ua For this synthesis, a 5-methylcyclooctene precursor would first be epoxidized to form 1,2-epoxy-5-methylcyclooctane. Subsequent ring-opening with a sulfur nucleophile, such as thiourea or a hydrosulfide salt, would yield a hydroxy thiol. The resulting hydroxyl group would then need to be removed in subsequent synthetic steps.

A more direct approach involves the ring-opening of cyclic sulfur-containing intermediates like thiolactones. The ring-opening polymerization (ROP) of thiolactones is a controlled process where a thiol initiator attacks the monomer to open the ring. nih.govresearchgate.net By analogy, a suitably prepared bicyclic thiolactone derived from a 5-methylcyclooctane precursor could be opened in a controlled, non-polymeric fashion to generate the target thiol. This method offers potential for high stereochemical control, as the ring-opening often proceeds with a defined stereochemical outcome. nih.gov

Hydrothiolation Reactions on Unsaturated Cyclooctane Precursors

Development of Regioselective and Stereoselective Synthetic Routes

A major challenge in the synthesis of this compound is the control of selectivity. Regioselectivity dictates the placement of the thiol group at the C1 position, while stereoselectivity determines the relative and absolute configuration of the stereocenters at C1 and C5.

Regioselective synthesis is particularly relevant in hydrothiolation reactions. The choice between Markovnikov and anti-Markovnikov addition is critical. acs.orgscielo.br DFT calculations and mechanistic studies on rhodium-catalyzed hydrothiolation have shown that the interplay of steric and electronic effects of the ligands can direct the incoming alkyne or alkene, thereby controlling the regiochemical outcome. nih.gov For the synthesis of this compound from 5-methylcyclooct-1-ene, conditions favoring anti-Markovnikov addition would be required.

Stereoselective synthesis is crucial for controlling the diastereomers (cis/trans isomers) of the final product. mdpi.comrsc.org In nucleophilic substitution reactions on a chiral 1-halo-5-methylcyclooctane, an Sₙ2 reaction will proceed with inversion of configuration at C1. chemistrysteps.com Ring-opening reactions of epoxides are also classic examples of stereoselective transformations. The nucleophilic attack typically occurs at the less hindered carbon from the side opposite the epoxide ring, leading to a trans-diaxial opening and a predictable stereochemical outcome. nih.govnih.gov By starting with a stereochemically defined 5-methylcyclooctene, it is possible to generate a specific diastereomer of the final thiol product.

Implementation of Green Chemistry Principles in the Synthesis of Cyclic Thiols

Modern synthetic chemistry emphasizes the importance of environmentally conscious methods. rsc.orgrsc.org The principles of green chemistry, such as the use of safer solvents, catalytic reagents over stoichiometric ones, and energy efficiency, are highly relevant to the synthesis of cyclic thiols. acs.orgnih.gov

A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. jmchemsci.comjmchemsci.com Significant progress has been made in developing solvent-free reactions for the synthesis of sulfur-containing compounds. researchgate.netnih.gov For instance, the acylation of thiols and the synthesis of thiol esters have been successfully performed under solvent-free conditions, sometimes catalyzed by recyclable heterogeneous catalysts like zinc oxide. researchgate.netresearchgate.net

The application of these principles to the synthesis of this compound could involve several strategies. A nucleophilic substitution reaction could potentially be carried out under solvent-free conditions or by using water as the solvent, which has been shown to be a viable medium for the alkylation of thiols. sid.ir Ultrasound-assisted synthesis is another green technique that can accelerate reactions and reduce the need for harsh conditions or large solvent volumes. bohrium.com By integrating these methodologies, the synthesis of cyclic thiols can become more efficient and environmentally sustainable. organic-chemistry.org

Catalytic Enhancements for Efficient Thiol Synthesis

The synthesis of thiols, including structurally specific molecules like this compound, has been significantly advanced through the development of catalytic systems. These catalysts improve reaction rates, enhance selectivity, and often allow for milder reaction conditions compared to stoichiometric methods. The primary catalytic route for a molecule like this compound would involve the hydrothiolation of a suitable precursor, such as methylcyclooctene.

Catalytic hydrothiolation involves the addition of a thiol (or a thiol surrogate like hydrogen sulfide) across a carbon-carbon double bond. Transition-metal catalysts, particularly those based on palladium, platinum, nickel, and rhodium, are widely employed. acsgcipr.orgacs.org These reactions represent an attractive and atom-economical approach for the formation of C-S bonds. researchgate.net For instance, zinc-catalyzed hydrothiolation has been shown to achieve excellent yields for Markovnikov-type sulfides. researchgate.net Furthermore, acid catalysts, including superacids like triflic acid or recyclable solid acids such as Nafion®, can effectively promote the dehydrative coupling of alcohols and thiols, presenting an alternative pathway. researchgate.net

In the context of synthesizing this compound, a catalyst's role is not only to facilitate the C-S bond formation but also to control the regioselectivity of the addition to the methylcyclooctene double bond. While radical-initiated reactions typically yield the anti-Markovnikov product, certain catalytic systems can favor the Markovnikov adduct. The choice of catalyst and reaction conditions is therefore paramount in directing the thiol group to the desired position on the cyclooctane ring.

Recent research has also demonstrated the use of thiol promoters to enhance catalytic activity. In certain acid-catalyzed reactions, the addition of a catalytic amount of a simple thiol can significantly improve the reaction rate and yield of the desired product by reducing the energy barrier of the rate-limiting step. rsc.orgosti.gov

| Catalyst System | Precursors | Conditions | Key Advantages | Research Finding |

| Palladium/Phosphine Ligand | Alkene, Thiol | Homogeneous catalysis | High activity, good for complex substrates. | Palladium-catalyzed systems can lead to a mixture of products; however, careful ligand choice can improve selectivity. acs.org |

| Zinc-based Catalysts | Alkene, Thiol | Mild conditions, often with an acid co-catalyst | High regioselectivity for Markovnikov products. | The combination of a zinc catalyst with an acid like 4-toluenesulfonic acid can suppress the formation of anti-Markovnikov byproducts. researchgate.net |

| Perfluorinated Sulfonic Acid (e.g., Aquivion) | Alkene, Ketone, Thiol Promoter | Heterogeneous or homogeneous, neat conditions | High catalytic performance, potential for catalyst recycling. | The use of a thiol promoter was found to be crucial for activating less reactive substrates and improving yields significantly. rsc.org |

| Visible-Light Photocatalysis | Alkene, Thiol | Metal-free, visible light irradiation | Green, mild conditions, high functional group tolerance. | Flowerlike microspheres of ZnIn2S4 have been successfully used as a visible-light-initiated catalyst for the hydrothiolation of alkenes and alkynes. researchgate.net |

Atom Economy Maximization in Preparation Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. libretexts.orgnih.gov Maximizing atom economy is crucial for sustainable chemical manufacturing as it directly correlates with minimizing waste. google.com

For the synthesis of this compound, addition reactions are inherently superior to substitution reactions in terms of atom economy. The hydrothiolation of methylcyclooctene with hydrogen sulfide is a prime example of a 100% atom-economical reaction, as all atoms from the reactants are present in the final product.

Reaction: C₉H₁₆ (methylcyclooctene) + H₂S → C₉H₁₈S (this compound)

This "click chemistry" approach, particularly the thiol-ene reaction, is celebrated for its efficiency, high yields, minimal byproducts, and mild reaction conditions. researchgate.netmdpi.com It stands in stark contrast to traditional methods that may involve converting a hydroxyl group on a methylcyclooctanol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a sulfur source (e.g., sodium hydrosulfide). The latter method generates significant salt waste and has a much lower theoretical atom economy.

Another innovative and atom-economical strategy is inverse vulcanization, where elemental sulfur, an underutilized industrial byproduct, is reacted directly with olefins. mdpi.com This method allows for the creation of high-sulfur-content polymers and showcases a novel way to utilize a waste stream in a 100% atom-economical process. mdpi.com While typically used for polymers, the underlying principles of direct reaction between sulfur and an alkene highlight a pathway that maximizes material efficiency.

| Synthetic Protocol | Reaction Type | Byproducts | Theoretical Atom Economy | Key Characteristics |

| Catalytic Hydrothiolation (Thiol-Ene) | Addition | None | 100% | High efficiency, mild conditions, minimal waste, considered a "click" reaction. researchgate.netmdpi.com |

| Classical Substitution | Substitution | Water, Salts (e.g., sodium tosylate) | < 50% | Multi-step process, generates significant stoichiometric waste, less environmentally friendly. google.com |

| Reaction from Trithiocarbonate | Multi-step | Substituted thioureas | High (co-product is useful) | An atom-economical process where a valuable thiourea compound is co-produced, reducing overall waste. google.com |

Advanced Protecting Group Strategies for Thiol Functionality in Complex Organic Synthesis

The thiol group is highly reactive; it is a potent nucleophile and is easily oxidized to form disulfides. In the course of a multi-step synthesis, it is often necessary to temporarily "protect" the thiol functionality to prevent it from interfering with reactions occurring elsewhere in the molecule. rsc.org The selection of a suitable protecting group is governed by its stability under various reaction conditions and the ease and selectivity of its removal (deprotection). researchgate.net

A wide array of protecting groups for cysteine in peptide synthesis has been developed, and these strategies are directly applicable to other complex thiols like this compound. rsc.orgresearchgate.net These groups can be classified by their deprotection mechanism.

Acid-Labile Groups: Triphenylmethyl (trityl, Trt) and its derivatives (e.g., 4-methoxytrityl) are common acid-labile protecting groups. rsc.org They are typically removed with mild acids like trifluoroacetic acid (TFA).

Base-Labile Groups: Acetyl (Ac) and other acyl groups are classic examples that can be cleaved under mild basic conditions. acs.org However, their use can be limited in reactions that require a basic environment, such as the Suzuki-Miyaura coupling. acs.org

Photoremovable Groups: For applications requiring high spatiotemporal control, photolabile protecting groups such as the o-nitrobenzyl (NB) group and its derivatives are invaluable. nih.govresearchgate.net Deprotection is triggered by light, avoiding the need for chemical reagents that could perturb a sensitive system. nih.gov

Oxidation/Reduction-Labile Groups: Certain thioethers can be removed under specific redox conditions.

Fluoride-Labile Groups: Silyl ethers can be used to protect thiols and are readily cleaved by fluoride (B91410) ion sources.

Switchable Protecting Groups: Advanced strategies include "switchable" groups like Hmboff/on, which is stable to acid (TFA) during synthesis but can be converted with a neutral buffer into an acid-labile form, allowing for controlled, sequential deprotection. rsc.org

Multifunctional Protecting Groups: Recently, novel groups like tris(4-azidophenyl)methanol have been developed. This group not only protects the thiol but also carries functional handles (azides) that can be used for further modifications via click chemistry before the thiol is deprotected under mild Staudinger reduction conditions. rsc.orgkit.edu

The concept of "orthogonality" is critical in complex synthesis, where multiple protecting groups are used for different functional groups. An orthogonal set of protecting groups allows for the selective deprotection of one type of group without affecting the others. researchgate.net The diverse range of available thiol protecting groups enables chemists to design sophisticated synthetic routes for molecules like this compound, incorporating it into larger, more complex structures.

| Protecting Group | Abbreviation | Protection Method | Deprotection Conditions | Key Features |

| Triphenylmethyl | Trt | Reaction with triphenylmethyl chloride | Mild acid (e.g., TFA), reductive cleavage | Bulky, acid-labile, widely used. rsc.org |

| Acetyl | Ac | Acetylation with acetic anhydride (B1165640) or acetyl chloride | Base (e.g., NH₃, NaOMe), nucleophiles | Base-labile, small size. acs.org |

| o-Nitrobenzyl | NB | Alkylation with o-nitrobenzyl bromide | UV photolysis (e.g., 365 nm) | Photoremovable, allows for spatial and temporal control of deprotection. nih.govresearchgate.net |

| Tris(4-azidophenyl)methanol | - | Reaction in TFA | Staudinger reduction (e.g., PMe₃, acid) | Multifunctional; allows for further "click" reactions before deprotection under mild conditions. rsc.orgkit.edu |

| Hmboff/on | - | Acetal formation | Neutral buffer (switch), then TFA (cleavage) | A "switchable" group whose lability can be altered by changing the pH. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 5 Methylcyclooctane 1 Thiol

Thiol-Ene Reactions (Hydrothiolation) with Diverse Unsaturated Substrates

The thiol-ene reaction, or hydrothiolation, is a powerful and versatile method for the formation of carbon-sulfur bonds, involving the addition of a thiol across a carbon-carbon double or triple bond. wikipedia.orgfiveable.me This reaction is known for its high efficiency, stereoselectivity, and broad functional group tolerance, often categorized as a "click" reaction. wikipedia.org For 5-methylcyclooctane-1-thiol, this reaction would involve the addition of its S-H bond to various unsaturated substrates, leading to the formation of valuable thioethers.

The thiol-ene reaction can proceed through a free-radical chain mechanism, typically initiated by light, heat, or a radical initiator. wikipedia.org In this process, a thiyl radical (RS•) is generated from this compound. This highly reactive intermediate then adds to an alkene at the less substituted carbon, resulting in an anti-Markovnikov product and the formation of a carbon-centered radical. wikipedia.org This carbon-centered radical subsequently abstracts a hydrogen atom from another molecule of this compound, propagating the radical chain and forming the final thioether product. fiveable.me

The general mechanism for the radical-mediated hydrothiolation is as follows:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol, forming a thiyl radical.

Propagation:

The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate.

The carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and a new thiyl radical.

Termination: The reaction is terminated by the combination of any two radical species. nih.gov

| Step | Reactants | Products | Description |

| Initiation | This compound + Initiator | 5-Methylcyclooctylthiyl radical + Initiator-H | Formation of the initial thiyl radical. |

| Propagation 1 | 5-Methylcyclooctylthiyl radical + Alkene | Carbon-centered radical intermediate | Addition of the thiyl radical to the unsaturated substrate. |

| Propagation 2 | Carbon-centered radical intermediate + this compound | Thioether + 5-Methylcyclooctylthiyl radical | Hydrogen abstraction and regeneration of the thiyl radical. |

| Termination | Two radical species | Non-radical product(s) | Cessation of the chain reaction. |

This table provides a generalized overview of the radical-mediated thiol-ene reaction as it would apply to this compound.

The efficiency of this process can be influenced by the nature of the alkene, with terminal alkenes generally being more reactive than internal ones. diva-portal.org

Alternatively, the thiol-ene reaction can proceed via a Michael addition (or conjugate addition) pathway, particularly with α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. wikipedia.orgwikipedia.org This reaction is typically catalyzed by a base or a nucleophile. wikipedia.org In the case of this compound, a base would deprotonate the thiol to form the corresponding thiolate anion. This highly nucleophilic thiolate would then attack the β-carbon of the Michael acceptor. srce.hr Subsequent protonation of the resulting enolate yields the final 1,4-adduct. youtube.com

The general mechanism for the base-catalyzed Michael addition is as follows:

Deprotonation: A base removes the acidic proton from the thiol, generating a potent thiolate nucleophile.

Nucleophilic Attack: The thiolate attacks the β-carbon of the α,β-unsaturated system.

Protonation: The resulting enolate is protonated to give the final thioether product. nih.gov

| Step | Reactants | Products | Description |

| Deprotonation | This compound + Base | 5-Methylcyclooctylthiolate + Conjugate acid of base | Formation of the nucleophilic thiolate. |

| Nucleophilic Attack | 5-Methylcyclooctylthiolate + Michael Acceptor | Enolate intermediate | Addition of the thiolate to the electron-deficient alkene. |

| Protonation | Enolate intermediate + Proton Source | Thioether | Formation of the final Michael adduct. |

This table outlines the expected steps for a Michael addition involving this compound.

The choice between a radical or a Michael addition pathway can often be controlled by the reaction conditions, such as the presence or absence of a radical initiator or a base.

Intramolecular thiol-ene reactions are a powerful tool for the synthesis of sulfur-containing heterocyclic compounds. nih.gov If this compound were to be derivatized with an unsaturated side chain, it could undergo intramolecular cyclization. The regioselectivity of such cyclizations (i.e., the size of the ring formed) is governed by Baldwin's rules and the relative stability of the resulting cyclic radical intermediates. nih.gov For instance, the cyclization of an unsaturated thiol can lead to either a five-membered ring (5-exo-trig) or a six-membered ring (6-endo-trig), with the outcome often depending on the reaction conditions and the substitution pattern of the alkene. nih.gov In the context of the cyclooctane (B165968) scaffold, such intramolecular reactions could lead to the formation of complex bicyclic or spirocyclic thioethers.

A key feature of radical-mediated thiol-ene reactions is their high regioselectivity, typically yielding the anti-Markovnikov addition product. wikipedia.org This is due to the preferential addition of the thiyl radical to the less sterically hindered carbon of the double bond, leading to the more stable carbon-centered radical intermediate. nih.gov The stereochemistry of the addition can be influenced by the structure of the reactants and the reaction conditions. For cyclic thiols, the approach of the alkene can be directed by the conformation of the ring, potentially leading to diastereoselective product formation. The presence of the methyl group at the 5-position of the cyclooctane ring in this compound could introduce additional stereochemical bias in these reactions.

Intramolecular Cyclizations via Thiol-Ene Processes

Oxidative Transformations and Disulfide Formation

Thiols are readily oxidized to form disulfides (RSSR), and this is a characteristic reaction of this functional group. masterorganicchemistry.comlibretexts.org This transformation involves the formation of a sulfur-sulfur bond and is a key process in many biological systems. libretexts.org For this compound, oxidation would lead to the formation of bis(5-methylcyclooctyl) disulfide.

The oxidation of this compound with a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), would be expected to produce the corresponding symmetric disulfide, bis(5-methylcyclooctyl) disulfide. libretexts.orgsci-hub.se The reaction involves the coupling of two thiol molecules. libretexts.org

Symmetric Disulfide Formation: 2 R-SH + [O] → R-S-S-R + H₂O (where R = 5-methylcyclooctyl)

The synthesis of asymmetric disulfides, where two different thiol molecules are coupled, is more challenging due to the potential for the formation of a mixture of three products (two symmetric and one asymmetric disulfide). However, controlled methods have been developed to achieve this selectively. One common approach involves the reaction of a thiol with a sulfenyl halide or a related activated sulfur species, which is then displaced by a second, different thiol. While no specific examples with this compound are available, it is expected to be a suitable substrate for such transformations.

| Reagent Class | Example | Expected Product with this compound |

| Mild Oxidants | Iodine (I₂), Bromine (Br₂), Oxygen (O₂) | bis(5-methylcyclooctyl) disulfide (Symmetric) |

| Peroxides | Hydrogen peroxide (H₂O₂) | bis(5-methylcyclooctyl) disulfide (Symmetric) |

| Sulfenyl Halides | R'-S-Cl | 5-Methylcyclooctyl R' disulfide (Asymmetric) |

This table summarizes common reagents for the synthesis of symmetric and asymmetric disulfides that would be applicable to this compound.

The reactivity of the thiol group in this compound is a cornerstone of its chemical utility, enabling its participation in a wide array of synthetic transformations. While direct experimental data for this specific molecule is limited, the principles of thiol chemistry provide a robust framework for predicting its behavior in reactions such as hydrothiolation and oxidation.

Kinetics and Thermodynamics of Thiol-Disulfide Exchange Reactions

The rate of thiol-disulfide exchange reactions is significantly influenced by the acidity (pKa) of the attacking thiol. nih.gov A lower pKa indicates a higher concentration of the more nucleophilic thiolate anion at a given pH, thus accelerating the reaction. researchgate.net The kinetics of these reactions often follow a Brønsted-type relationship, where the logarithm of the rate constant is linearly proportional to the pKa of the nucleophilic thiol. harvard.edu

Thermodynamically, the equilibrium of a thiol-disulfide exchange reaction is governed by the difference in the standard reduction potentials of the two disulfide species involved. nih.gov Several factors can influence the stability of a disulfide bond and thus the thermodynamics of the exchange:

Steric Strain: Cyclic disulfides with significant ring strain are more susceptible to reduction. For instance, dithiols that form five- or six-membered cyclic disulfides upon oxidation are potent reducing agents. harvard.edu

Electronic Effects: Electron-withdrawing or electron-donating groups near the thiol or disulfide can alter their reactivity and the equilibrium position.

Intramolecular vs. Intermolecular Reactions: Intramolecular thiol-disulfide exchange reactions, leading to the formation of a cyclic disulfide, are often kinetically and thermodynamically favored over their intermolecular counterparts due to entropic factors. nih.gov

Table 1: Factors Influencing Thiol-Disulfide Exchange Reactions

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Thiol pKa | Lower pKa generally leads to a faster reaction rate due to a higher concentration of the nucleophilic thiolate. nih.gov | The difference in pKa values between the participating thiols influences the equilibrium constant. harvard.edu |

| Ring Strain | Increased strain in a cyclic disulfide can accelerate the forward (reduction) reaction. nih.gov | Highly strained cyclic disulfides are thermodynamically less stable and favor the reduced state. harvard.edu |

| Entropy | Intramolecular reactions are often entropically favored, leading to faster ring closure. nih.gov | The formation of cyclic structures can be thermodynamically favorable. |

| Local Environment | The electrostatic environment and presence of hydrogen bonding can affect the activation energy. nih.gov | The stability of the disulfide bond can be influenced by its local chemical environment. |

It is important to note that while thermodynamics determines the favorability of a reaction, the actual pathway and outcome are often under kinetic control, especially in complex biological systems where enzymes can significantly lower the activation energy for specific exchange reactions. nih.gov

Catalytic Oxidative Coupling Methodologies for Thiols

The oxidation of thiols to disulfides, known as oxidative coupling, is a crucial transformation in organic synthesis. While stoichiometric oxidants can be used, catalytic methods are generally preferred due to their efficiency, milder reaction conditions, and reduced waste generation. rhhz.net A variety of catalytic systems have been developed for the oxidative coupling of thiols, often utilizing environmentally benign oxidants like molecular oxygen. rsc.org

These methodologies can be broadly categorized based on the nature of the catalyst:

Metal-Free Catalysis: Several non-metal-based systems can effectively catalyze thiol oxidation. For instance, tert-butyl nitrite (B80452) (TBN) can catalyze the aerobic oxidation of a range of thiols to their corresponding disulfides. rhhz.net The proposed mechanism involves the generation of nitrogen oxides which facilitate the oxidation process. rhhz.net

Transition Metal Catalysis: A wide array of transition metal complexes have been employed as catalysts for oxidative coupling. These reactions can proceed through various mechanisms involving the formation of metal-thiolate intermediates. rsc.org Some notable examples include:

Iron-based catalysts: Biomimetic iron-ruthenium complexes have been shown to catalyze the oxidative coupling of thiols in water using oxygen as the oxidant. rsc.org

Vanadyl acetylacetonate (B107027): In the presence of tert-butyl hydroperoxide, catalytic amounts of vanadyl acetylacetonate can oxidize thiols to disulfides under mild conditions. biolmolchem.com

Photocatalysis: Light-induced methods offer a green and mild approach for thiol oxidation. rhhz.net These reactions often proceed via radical mechanisms.

Table 2: Comparison of Catalytic Oxidative Coupling Methods

| Catalytic System | Oxidant | Key Features |

| tert-Butyl Nitrite (TBN) | Molecular Oxygen (O₂) | Metal-free, mild conditions, good to excellent yields for various thiols. rhhz.net |

| Iron-Ruthenium Complex | Molecular Oxygen (O₂) | Biomimetic, operates in water, environmentally friendly. rsc.org |

| Vanadyl Acetylacetonate | tert-Butyl Hydroperoxide (t-BuOOH) | Mild conditions, efficient for various thiols. biolmolchem.com |

| BrCCl₃/Light | Light | Catalyst- and metal-free, clean, applicable to a wide range of thiols. researchgate.net |

| Dimethyl Sulfoxide (DMSO)/HI | DMSO | Acidic conditions, suitable for a broad range of aromatic and aliphatic thiols. biolmolchem.com |

The choice of catalytic system often depends on the specific substrate, desired reaction conditions, and tolerance of other functional groups within the molecule.

Nucleophilic Reactivity of this compound and its Thiolate Anion

Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.comlibretexts.org This enhanced nucleophilicity stems from the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com The thiolate anion of this compound is therefore a potent nucleophile capable of participating in a variety of reactions.

Alkylation Reactions Leading to Thioether Derivatives

Thiolates readily undergo S_N2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.comlibretexts.org This reaction is analogous to the Williamson ether synthesis but is often more efficient for sulfur nucleophiles. The reaction of the 5-methylcyclooctane-1-thiolate anion with an alkyl halide would proceed via a backside attack on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-sulfur bond and displacement of the halide leaving group.

To prevent the starting thiol from reacting with the product thioether in a subsequent S_N2 reaction, it is common practice to first deprotonate the thiol with a strong base, such as sodium hydride (NaH), to generate the thiolate quantitatively before adding the alkyl halide. masterorganicchemistry.com

Additions to Electrophilic Centers and Carbonyl Compounds

The nucleophilic thiolate anion can add to various electrophilic centers, including the polarized pi bonds of carbonyl compounds. youtube.com The addition of a thiolate to an aldehyde or ketone results in the formation of a hemithioacetal or hemithioketal, respectively. These reactions are typically reversible.

Furthermore, thiols can undergo Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net This reaction is often catalyzed by a base, which generates the more nucleophilic thiolate. The addition occurs at the β-carbon of the unsaturated system. The rate and efficiency of these additions can be influenced by steric and electronic factors of both the thiol and the Michael acceptor. researchgate.net

Ring-Opening Reactions with Strained Heterocycles (e.g., Epoxides)

Thiols and their corresponding thiolates are effective nucleophiles for the ring-opening of strained heterocyclic compounds like epoxides. nih.govresearchgate.net The reaction involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a β-hydroxy thioether. researchgate.net

The regioselectivity of the ring-opening can be influenced by the reaction conditions and the substitution pattern of the epoxide. In general, under basic or neutral conditions (favoring the thiolate), the attack occurs at the less sterically hindered carbon of the epoxide ring. researchgate.net This reaction is synthetically valuable as it proceeds with high atom economy, producing no byproducts. nih.govresearchgate.net The thiolysis of epoxides is a common and efficient method for the synthesis of β-hydroxy sulfides. researchgate.net

Interactions and Catalysis with Organometallic Species

The sulfur atom in thiols possesses lone pairs of electrons, making it a good ligand for transition metals. pressbooks.pub Thiols can interact with organometallic species in several ways, leading to catalysis or the formation of stable metal-thiolate complexes. csic.es

The interaction can begin with the oxidative addition of the S-H bond of the thiol to a low-valent metal center, resulting in a metal-hydride-thiolate complex. csic.es Alternatively, in the presence of a base, the thiol can be deprotonated to the thiolate, which can then coordinate to the metal center. csic.es

These interactions are fundamental to a variety of catalytic transformations, including:

Hydrothiolation: The addition of a thiol across an unsaturated carbon-carbon bond (alkene or alkyne) can be catalyzed by various transition metal complexes. csic.es The mechanism often involves the formation of a metal-thiolate intermediate followed by insertion of the unsaturated substrate into the metal-sulfur bond.

Oxidative Coupling: As discussed previously, organometallic complexes can catalyze the oxidative coupling of thiols to disulfides. rsc.org In some cases, the metal nanoparticles themselves can act as catalysts for this transformation. academie-sciences.fr

Catalyst Inhibition and Modulation: Thiols can also act as inhibitors or modulators in certain organometallic catalytic systems. nih.gov The strong coordination of the thiol or thiolate to the metal center can sometimes block the active site and prevent the desired catalytic reaction from occurring. However, in some instances, this interaction can be leveraged to control the selectivity of a reaction. nih.gov For example, the presence of a thiol has been shown to inhibit the isomerization of alkenes during certain ruthenium-catalyzed reactions, leading to improved stereoselectivity. nih.gov

The nature of the interaction between a thiol and an organometallic species is highly dependent on the specific metal, its ligand environment, and the reaction conditions.

Ligand Exchange and Coordination Chemistry of Cyclooctane Thiols with Metal Centers

Thiols are well-established ligands in coordination chemistry, readily forming bonds with a wide array of metal centers. libretexts.org The sulfur atom's lone pairs of electrons make it a soft Lewis base, showing a strong affinity for soft Lewis acidic metals such as copper, silver, gold, and palladium. nih.govxmu.edu.cnacs.org The coordination of thiols like this compound to a metal center is the foundational step for many of their catalytic applications.

Ligand exchange, or substitution, is a fundamental process in the coordination sphere of a metal complex, where one ligand is replaced by another. libretexts.org In the context of cyclooctane thiols, this process can be influenced by several factors, including the steric hindrance imposed by the bulky cyclooctyl group and the nature of the other ligands already coordinated to the metal. For instance, in palladium complexes, ligand exchange is a crucial step in many catalytic cycles. nih.gov The rate and extent of exchange can be sterically driven; bulkier ligands can be displaced by less sterically demanding ones. nih.gov

The coordination of thiols to metal surfaces, particularly gold, has been extensively studied. While specific data for this compound is not available, studies with cyclohexanethiol (B74751) on gold nanoclusters have shown that ligand exchange reactions can lead to changes in the cluster's core structure. rsc.org The steric and electronic properties of the incoming and outgoing thiol ligands govern the reaction pathway and the final product distribution. rsc.org It is reasonable to expect that this compound would exhibit similar behavior, acting as a stabilizing ligand for metal nanoparticles, with its coordination and exchange dynamics influenced by the large, flexible cyclooctane ring.

The table below summarizes the types of interactions and factors influencing the coordination chemistry of thiols, which are applicable to this compound.

| Metal Center Type | Typical Interacting Thiols | Factors Influencing Coordination and Ligand Exchange |

| Soft Metals (e.g., Au, Ag, Pd, Cu) | Alkyl and Aryl Thiols | Steric bulk of the thiol, electronic properties of the metal and ligands, solvent, temperature. nih.govxmu.edu.cnnih.govrsc.org |

| Harder Metals (e.g., Fe, Cr) | Generally form weaker bonds with soft thiol ligands compared to soft metals. | The hard/soft acid/base (HSAB) principle is a key determinant. |

Role in Cross-Coupling Reactions and Transition Metal Catalysis

Thiols are important substrates and ligands in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-sulfur (C-S), carbon-carbon (C-C), and other bonds. nih.gov Although direct examples involving this compound are not prominent in the literature, the general principles of thiol reactivity in catalysis can be applied.

Carbon-Sulfur (C-S) Bond Formation:

The formation of thioethers (sulfides) via the coupling of thiols with organic halides is a common transformation catalyzed by transition metals like palladium and copper. nih.gov These reactions typically involve the formation of a metal-thiolate intermediate, followed by reductive elimination to form the C-S bond. nih.gov For a bulky thiol like this compound, the steric hindrance around the sulfur atom might influence the rate of both the formation of the metal-thiolate complex and the subsequent reductive elimination step.

Various catalytic systems have been developed for the S-arylation of thiols. For example, palladium complexes with electron-rich alkylbisphosphine ligands have been shown to be highly reactive for the arylation of thiols. nih.gov Copper-based systems are also widely used and have emerged as a cost-effective alternative to palladium. nih.gov The Chan-Lam-Evans coupling, for instance, utilizes a copper catalyst to couple thiols with boronic acids.

Carbonylative Coupling Reactions:

Transition metal-catalyzed carbonylative coupling of thiols with organic halides provides a direct route to thioesters. chemrevlett.comchemrevlett.com These reactions involve the insertion of carbon monoxide into a metal-thiolate or metal-aryl/alkyl bond. Palladium catalysts are frequently employed for this transformation. chemrevlett.comchemrevlett.com The use of this compound in such a reaction would be expected to yield the corresponding S-(5-methylcyclooctyl) thioester.

The table below outlines some key cross-coupling reactions where a thiol like this compound could potentially participate.

| Reaction Type | Catalyst System (Example) | Reactants | Expected Product with this compound |

| S-Arylation | Pd or Cu based catalysts | Aryl halide/pseudohalide, Thiol | 5-Methylcyclooctyl aryl sulfide (B99878) |

| Liebeskind-Srogl Cross-Coupling | Palladium catalyst with a copper(I) carboxylate co-catalyst | Thioester, Boronic acid | Ketone (if a thioester derived from the thiol is used) organic-chemistry.org |

| Carbonylative Coupling | Palladium catalyst, CO source | Organic halide, Thiol | S-(5-methylcyclooctyl) thioester chemrevlett.comchemrevlett.com |

Mechanistic Elucidation through Computational Chemistry

Reaction Mechanisms:

Computational studies, often employing Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions. This allows for the identification of transition states and intermediates, and the calculation of activation barriers, which helps to elucidate the reaction mechanism. For example, computational analysis of the thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, has revealed the underlying factors that control the activation barriers for the propagation and chain-transfer steps. acs.orgnih.gov Such studies could be applied to understand the reactivity of this compound in similar radical processes.

Mechanistic studies on the oxidation of thiols have also benefited from computational approaches. The oxidation of thiols by hydrogen peroxide, for instance, was long thought to proceed via a simple SN2 mechanism. However, recent quantum-classical molecular dynamics simulations have challenged this paradigm, suggesting a more complex mechanism involving significant solvent effects and charge redistribution. nih.gov

Predicting Properties:

Computational methods are also employed to predict the physicochemical properties of molecules. For instance, the acidity of the thiol proton (pKa) is a crucial parameter that influences its reactivity, particularly its ability to form a thiolate anion, which is often the active nucleophile in catalytic reactions. dokumen.pub DFT calculations have been used to predict the pKa values of a wide range of thiols, showing good correlation with experimental data. researchgate.netresearchgate.net Such calculations could provide an estimate for the pKa of this compound, aiding in the design of reaction conditions.

The table below lists some areas where computational chemistry can provide insights into the reactivity of this compound.

| Area of Investigation | Computational Method (Example) | Insights Gained |

| Reaction Mechanism | Density Functional Theory (DFT) | Identification of transition states, intermediates, and calculation of activation energies. acs.orgnih.gov |

| Acidity (pKa) Prediction | DFT with solvation models | Estimation of the thiol's acidity, which is crucial for its nucleophilicity. researchgate.netresearchgate.net |

| Coordination Chemistry | DFT, Molecular Dynamics (MD) | Understanding the nature of the metal-thiol bond and the dynamics of ligand exchange. medjchem.comresearchgate.net |

| C-H Bond Activation | DFT | Investigating the possibility of activating the C-H bonds of the cyclooctane ring. organic-chemistry.orgacs.org |

Advanced Spectroscopic and Chromatographic Characterization of 5 Methylcyclooctane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Methylcyclooctane-1-thiol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra of this compound are predicted to show a series of signals whose chemical shifts (δ), measured in parts per million (ppm), are characteristic of the specific chemical environment of each nucleus. The number of unique signals depends on the molecular symmetry of the specific stereoisomer being analyzed.

The ¹H NMR spectrum provides information on the electronic environment of the protons. Protons attached to carbons bearing the electronegative sulfur atom (e.g., the CH-SH group) are expected to be deshielded and appear at a lower field (higher ppm value) compared to other aliphatic protons in the cyclooctane (B165968) ring. chemistrysteps.com The proton of the thiol group (-SH) itself typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. researchgate.net Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing valuable information about the connectivity of the carbon skeleton. These interactions are quantified by the coupling constant (J), measured in Hertz (Hz).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Similar to ¹H NMR, the carbon atom directly bonded to the thiol group (C1) is expected to have the largest chemical shift among the ring carbons due to the electronegativity of sulfur. The chemical shifts for other carbons in the cyclooctane ring and the methyl group would appear in the typical aliphatic region. oregonstate.edumasterorganicchemistry.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and additivity rules. Actual experimental values may vary based on solvent, concentration, and temperature.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH -SH (C1) | ~2.8 - 3.2 | Multiplet | ~45 - 55 |

| SH | ~1.0 - 2.5 | Broad Singlet | - |

| CH -CH₃ (C5) | ~1.5 - 1.8 | Multiplet | ~30 - 40 |

| Ring CH ₂ | ~1.2 - 2.0 | Multiplets | ~25 - 35 |

To definitively assign the signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments correlate different nuclei through bonds, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through two or three bonds). It would be used to trace the proton-proton connectivities throughout the cyclooctane ring, confirming the sequence of CH₂ groups and the positions of the CH-SH and CH-CH₃ moieties relative to their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the methyl protons and the C5 carbon, as well as the adjacent C4 and C6 carbons, confirming the position of the methyl group on the ring.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Expected Correlation | Information Gained |

|---|---|---|

| COSY | H1 ↔ H2 / H8 | Confirms connectivity of the thiol-bearing carbon. |

| H5 ↔ H4 / H6 | Confirms connectivity of the methyl-bearing carbon. | |

| H(CH₃) ↔ H5 | Confirms the methyl group is attached to a CH group. | |

| HSQC | H1 ↔ C1 | Assigns the ¹³C signal for the carbon attached to sulfur. |

| H5 ↔ C5 | Assigns the ¹³C signal for the carbon attached to the methyl group. | |

| H(CH₃) ↔ C(CH₃) | Assigns the ¹³C signal for the methyl carbon. | |

| HMBC | H(CH₃) ↔ C5, C4, C6 | Confirms the location of the methyl group at position 5. |

Elucidation of Proton (<sup>1</sup>H) and Carbon (<sup>13</sup>C) NMR Chemical Shifts and Coupling Constants

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₉H₁₈S. HRMS can easily distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass is 158.11292175 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Table 3: Example of HRMS Specificity for C₉H₁₈S

| Molecular Formula | Nominal Mass (Da) | Exact Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₁₈S | 158 | 158.11292 |

| C₁₀H₂₂O | 158 | 158.16657 |

| C₈H₁₈O₂ | 158 | 158.13013 |

For analyzing this compound within a complex mixture, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are invaluable. nih.govnih.gov

In this setup, the sample is first injected into an HPLC system, where the components of the mixture are separated based on their physicochemical properties (e.g., polarity). A common approach would be reversed-phase chromatography using a C18 column. mdpi.com As this compound elutes from the column, it is introduced directly into the ion source of the mass spectrometer.

The mass spectrometer then generates a mass spectrum of the eluting compound, confirming its molecular weight. In tandem mass spectrometry (MS/MS), the molecular ion (parent ion) of this compound (m/z 158.1) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (daughter ions). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. Common fragmentation pathways for aliphatic thiols include the loss of the thiol group (•SH) or hydrogen sulfide (B99878) (H₂S), as well as cleavages within the cyclooctane ring. acs.orgnist.gov

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Daltons) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 125.1 | [M - SH]⁺ | •SH (33 Da) |

| 124.1 | [M - H₂S]⁺ | H₂S (34 Da) |

| 143.1 | [M - CH₃]⁺ | •CH₃ (15 Da) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the primary method for assessing the purity of a this compound sample and for quantifying its concentration. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

In an HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase. Impurities, having different polarities and interactions with the stationary phase, will travel through the column at different rates than the main compound, resulting in their separation. researchgate.net A detector at the end of the column (e.g., a UV detector, if a derivatizing agent is used, or a mass spectrometer) generates a chromatogram, which plots signal intensity versus retention time. The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Gas Chromatography is also highly effective for volatile, thermally stable compounds like thiols. rsc.org The sample is vaporized and carried by an inert gas through a long capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

For quantification, a calibration curve is first constructed by analyzing solutions of a high-purity standard of this compound at known concentrations. The peak area of the analyte in an unknown sample can then be compared to this calibration curve to accurately determine its concentration. frontiersin.org The choice of method often depends on the sample matrix and the required sensitivity. mdpi.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile (B52724) |

| Carbon Disulfide |

| Chloroacetyl chloride |

| Cysteamine |

| Cysteine |

| Cysteinylglycine |

| Ergothioneine |

| Glutathione |

| Homocysteine |

| Hydrogen sulfide |

| Methylcyclooctane |

| N-acetylcysteine |

| Penicillamine |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiols, which often require derivatization to enhance detection by UV-Vis or fluorescence detectors. For a non-chromophoric, saturated thiol like this compound, pre-column derivatization is essential for sensitive detection.

Methodology and Findings:

A common approach involves derivatizing the thiol group with a reagent that imparts a fluorescent or UV-active tag. Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a colored product, 5-thio-2-nitrobenzoic acid (TNB), are widely used. nih.gov The resulting TNB can be quantified by HPLC with UV detection. nih.gov For enhanced sensitivity, fluorescent labeling agents like SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) are employed, which react with thiols to form highly fluorescent adducts. diva-portal.org

Separation is typically achieved using reversed-phase HPLC (RP-HPLC). diva-portal.org A C18 column is a common choice, providing good separation of nonpolar analytes. tandfonline.comsemanticscholar.org The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. diva-portal.orgtandfonline.com Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to elute a range of compounds with varying polarities.

For this compound, a hypothetical RP-HPLC method following derivatization with a suitable tagging agent would be developed. Its retention time would be influenced by the hydrophobicity of the nine-carbon cycloalkane structure. It would be expected to have a longer retention time than smaller, more polar thiols but a shorter retention time than longer-chain linear alkanethiols under typical reversed-phase conditions.

Interactive Data Table: Hypothetical HPLC Parameters for Thiol Analysis

| Parameter | Value/Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately nonpolar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protonation and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 30-90% B over 20 min | To elute a range of thiols with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 326 nm (for TNB) or Fluorescence (Ex/Em specific to tag) | Dependent on the derivatizing agent used. nih.gov |

| Injection Volume | 10 µL | Standard injection volume. |

| Estimated Retention Time | ~12.5 min | Based on its C9 structure, it would elute after smaller thiols like cyclohexanethiol (B74751). tandfonline.com |

Gas Chromatography (GC) for Volatile Thiol Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile sulfur compounds. mdpi.com Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis, potentially after derivatization to improve thermal stability and chromatographic behavior. The highly reactive nature of the sulfhydryl group can sometimes lead to peak tailing on certain GC columns, which can be mitigated by derivatization or the use of specialized columns. mdpi.com

Methodology and Findings:

For the analysis of thiols, a capillary GC column with a non-polar or mid-polar stationary phase is typically used. researchgate.net A PONA (Paraffins, Olefins, Naphthenes, Aromatics) column, for instance, is effective for separating complex hydrocarbon mixtures and would be suitable for analyzing a C9 cycloalkane derivative. researchgate.net

Detection can be achieved with a standard Flame Ionization Detector (FID), which is sensitive to hydrocarbons. However, for enhanced selectivity and sensitivity for sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) in sulfur mode is preferred. mdpi.com Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification based on the mass spectrum of the compound. rsc.org

In a hypothetical GC analysis, this compound would be identified by its retention time and its mass spectrum. The retention time would be expected to be within the range of other C9 hydrocarbons. The mass spectrum would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns, including the loss of the thiol group (-SH) and fragmentation of the cyclooctane ring.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| GC Column | PONA, 100 m x 0.25 mm, 0.5 µm | High-resolution separation of hydrocarbon isomers. researchgate.net |

| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas, suitable for MS detection. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Oven Program | 40 °C (2 min), then 5 °C/min to 280 °C (5 min) | Gradual temperature ramp for good separation of a complex mixture. |

| Detector | Mass Spectrometer | Provides structural information for identification. |

| MS Scan Range | 35-350 m/z | Covers the expected mass range of the analyte and its fragments. |

| Expected Retention Index | ~1350 (on a standard non-polar phase) | Estimated based on its boiling point and structure relative to n-alkanes. |

Electrochemical Techniques for Redox Characterization and Quantification

Electrochemical methods are highly sensitive for the analysis of redox-active species, including thiols. The thiol group (-SH) can be electrochemically oxidized, typically to a disulfide (R-S-S-R) or further to sulfinic and sulfonic acids at higher potentials. nih.govbeilstein-journals.org

Methodology and Findings:

Cyclic voltammetry (CV) is a common technique to study the redox behavior of thiols. For an aliphatic thiol like this compound, a CV scan would likely show an irreversible oxidation peak corresponding to the formation of the disulfide. The peak potential provides information about the ease of oxidation. The oxidation of aliphatic thiols on electrodes like gold or platinum is a complex process influenced by the electrode material, pH, and solvent. conicet.gov.ar

The electrochemical oxidation of aliphatic thiols often proceeds via the formation of a thiyl radical (RS•), which then dimerizes to form the disulfide. nih.gov The potential required for this oxidation is generally in the range of +0.2 to +0.8 V versus a standard reference electrode, depending on the conditions. researchgate.net More sensitive techniques like differential pulse voltammetry or square-wave voltammetry can be used for quantitative analysis, offering low detection limits.

Interactive Data Table: Hypothetical Electrochemical Data for this compound

| Technique | Electrode | Electrolyte | Parameter | Expected Value |

| Cyclic Voltammetry | Gold Working Electrode | 0.1 M HClO₄ in Acetonitrile/Water | Anodic Peak Potential (Epa) | ~ +0.65 V vs. Ag/AgCl |

| Cyclic Voltammetry | Gold Working Electrode | 0.1 M HClO₄ in Acetonitrile/Water | Process | Irreversible Oxidation |

| Differential Pulse Voltammetry | Glassy Carbon Electrode | Phosphate Buffer (pH 7.4) | Peak Potential (Ep) | ~ +0.50 V vs. Ag/AgCl |

| Differential Pulse Voltammetry | Glassy Carbon Electrode | Phosphate Buffer (pH 7.4) | Limit of Detection (LOD) | Low µM range |

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Thiol Analysis and Sulfur Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. It is particularly powerful for characterizing self-assembled monolayers (SAMs) of thiols on surfaces, such as gold or silver. nih.govacs.org

Methodology and Findings:

If this compound were to be adsorbed onto a gold surface to form a SAM, XPS would be the ideal technique to confirm its presence and investigate the nature of the sulfur-gold bond. The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons.

The XPS spectrum would show peaks for Carbon (C 1s), Sulfur (S 2p), and the Gold substrate (Au 4f). The high-resolution S 2p spectrum is particularly informative. For a thiol chemisorbed to gold, the S 2p peak splits into a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. The binding energy of the S 2p₃/₂ peak for a thiolate bound to gold is typically around 162.0 eV. acs.org In contrast, unbound or physisorbed thiols show a higher binding energy, around 163.5-164.0 eV. acs.org This allows for the clear differentiation between chemisorbed thiolates and any unbound thiol molecules on the surface.

XPS can also be used to identify the oxidation of the sulfur atom. If the thiol group oxidizes to form sulfinates (R-SO₂⁻) or sulfonates (R-SO₃⁻), the S 2p binding energy will shift to significantly higher values, typically in the range of 166-169 eV. This makes XPS an excellent tool for assessing the stability and degradation of thiol SAMs. acs.org

Interactive Data Table: Expected XPS Binding Energies for Sulfur Species

| Sulfur Species | Surface | S 2p₃/₂ Binding Energy (eV) | Reference |

| Bound Thiolate (R-S-Au) | Gold | ~162.0 | acs.org |

| Unbound Thiol (R-SH) | Gold | ~163.7 | acs.org |

| Sulfinate (R-SO₂⁻) | Oxidized SAM | ~166-167 | acs.org |

| Sulfonate (R-SO₃⁻) | Oxidized SAM | ~168-169 | acs.org |

Theoretical and Computational Chemistry Studies of 5 Methylcyclooctane 1 Thiol

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular structure and energetics of complex cyclic systems.

The eight-membered ring of cyclooctane (B165968) is known for its significant conformational flexibility, existing in several low-energy forms, primarily within the boat-chair (BC) and crown (C) families. acs.org For 5-Methylcyclooctane-1-thiol, the presence of two substituents—a methyl group and a thiol group—introduces multiple diastereomers and further diversifies the conformational landscape.

Computational geometry optimization would systematically identify all stable conformers. In this process, the spatial coordinates of the atoms are adjusted until a minimum on the potential energy surface is located. For each identified conformer, its electronic energy can be calculated with high accuracy. These calculations would likely show that the boat-chair conformation is the most stable, as is typical for many cyclooctane derivatives. acs.org The relative energies of other conformers, such as the crown and boat-boat, would be determined, providing a quantitative measure of their populations at thermal equilibrium. Substituents generally favor pseudo-equatorial positions to minimize steric hindrance. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates plausible data from a typical quantum chemical calculation. The values are representative for substituted cyclooctanes.

| Conformer Family | Substituent Positions (Thiol, Methyl) | Relative Energy (kcal/mol) |

| Boat-Chair | Equatorial, Equatorial | 0.00 |

| Boat-Chair | Equatorial, Axial | 0.85 |

| Boat-Chair | Axial, Equatorial | 1.20 |

| Crown | - | 2.50 |

| Boat-Boat | - | 3.10 |

| Twist-Boat-Chair | - | 4.50 |

The conformational preference in the 8-membered ring of this compound is dictated by a delicate balance of several factors: ring strain, transannular strain (non-bonded interactions across the ring), and torsional strain. Eight-membered rings are noted as a transition point where cis and trans amide conformers can be nearly isoenergetic in cyclic peptides, highlighting the subtle energies at play. nih.gov The introduction of substituents like the methyl and thiol groups primarily influences the conformational equilibrium through steric effects.

Quantum chemical calculations would predict that conformers minimizing steric repulsion between the substituents and the rest of the ring are energetically favored. Therefore, structures where the bulky methyl and thiol groups occupy pseudo-equatorial positions on the most stable ring backbone (likely the boat-chair) would be predicted as the global minimum energy structures. nih.gov The analysis can also reveal the energy barriers for interconversion between different conformers, indicating the flexibility of the ring system.

Optimization of Ground State Geometries and Relative Energies of Conformers

Reaction Pathway Analysis and Transition State Investigations

Computational methods are crucial for mapping the detailed mechanisms of chemical reactions, including identifying intermediate structures and the high-energy transition states that connect them.

Thiols undergo several characteristic reactions, and their mechanisms can be computationally elucidated for this compound. Key transformations include:

Oxidation to Disulfides: The oxidation of a thiol to a disulfide (R-S-S-R) is a fundamental process. libretexts.org Computational studies can model this reaction, for instance, with an oxidant like iodine (I₂), by mapping the potential energy surface for the formation of the S-S bond. This involves locating the transition state for the oxidative coupling.

Radical Reactions: Thiols readily donate their hydrogen atom to radical species. researchgate.net The reaction of this compound with a radical (X•) would be modeled to study the hydrogen abstraction process (R-SH + X• → R-S• + XH). The mechanism involves calculating the structure of the transition state where the S-H bond is partially broken and the X-H bond is partially formed.

Thiol-Ene Reaction: This is an addition reaction between a thiol and an alkene, which can proceed via a radical mechanism. wikipedia.org If this compound were to react with an alkene, computational analysis could trace the propagation steps: the addition of the thiyl radical (R-S•) to the double bond to form a carbon-centered radical, followed by chain transfer. wikipedia.org

Nucleophilic Reactions of the Thiolate: In the presence of a base, the thiol can be deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile. openstax.org Its reaction with an electrophile, such as an alkyl halide, proceeds via an Sₙ2 mechanism. openstax.org Computational modeling can determine the transition state for this substitution and confirm the expected inversion of stereochemistry at the electrophilic carbon.